2-(Bromomethyl)-5-phenylbenzo[d]thiazole
CAS No.: 951122-54-6
Cat. No.: VC8331887
Molecular Formula: C14H10BrNS
Molecular Weight: 304.21 g/mol
* For research use only. Not for human or veterinary use.
![2-(Bromomethyl)-5-phenylbenzo[d]thiazole - 951122-54-6](/images/structure/VC8331887.png)
CAS No. | 951122-54-6 |
---|---|
Molecular Formula | C14H10BrNS |
Molecular Weight | 304.21 g/mol |
IUPAC Name | 2-(bromomethyl)-5-phenyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Standard InChI Key | JKZOPYMOLLPFFI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzo[d]thiazole system—a bicyclic framework merging a benzene ring with a thiazole moiety. The bromomethyl (-CH₂Br) group at position 2 introduces electrophilic reactivity, while the phenyl substituent at position 5 enhances lipophilicity. The SMILES notation (C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr) and InChIKey (JKZOPYMOLLPFFI-UHFFFAOYSA-N) provide unambiguous identifiers for its configuration .
Computational and Experimental Properties
Key physicochemical parameters include:
These properties influence its solubility, membrane permeability, and potential bioavailability, aligning with trends observed in bioactive thiazole derivatives .
Synthesis and Optimization
Bromination Strategies
The synthesis typically involves bromination of preformed thiazole precursors. VulcanChem reports yields of 60–85% using palladium or nickel catalysts under varying conditions. For example, electrophilic aromatic substitution or radical-mediated pathways may introduce the bromomethyl group, though reaction specifics remain proprietary.
Table 1: Synthetic Yields of Selected Benzothiazole Derivatives
Reaction Type | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Bromomethylation | Pd/Ni complexes | Not specified | 60–85 |
Suzuki Coupling (Analog) | Pd(PPh₃)₄ | 1,4-Dioxane | 80–85 |
Biological Activities and Mechanisms
Electrophilic Reactivity
The bromomethyl group acts as a potent electrophile, enabling alkylation of nucleophilic residues (e.g., cysteine thiols in proteins). This mechanism underpins the cytotoxicity of many thiazole derivatives, though specific targets for this compound require validation.
Anticancer Prospects
Thiazole-integrated pyridines demonstrate antitumor activity by intercalating DNA or inhibiting topoisomerases. Molecular docking simulations predict that the planar benzothiazole core of this compound could similarly interact with oncogenic targets, though in vitro validation is pending.
Applications in Medicinal Chemistry
Prodrug Design
The bromomethyl group serves as a leaving group, facilitating conjugation with amines or thiols to form prodrugs. For instance, coupling with glutathione-responsive linkers could enable tumor-selective drug release.
Urease Inhibition
Benzothiazole derivatives like compound 3b from the MDPI study inhibit urease (IC₅₀: 18.4 μM) . The electrophilic bromine in 2-(Bromomethyl)-5-phenylbenzo[d]thiazole may enhance enzyme inactivation through covalent modification, warranting enzymatic assays.
Future Research Directions
Synthetic Chemistry
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Optimizing one-pot bromination/coupling sequences to improve yields beyond 85%.
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Exploring photo- or electrocatalytic methods for greener synthesis.
Biological Evaluation
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Screening against NCI-60 cancer cell lines to identify cytotoxicity profiles.
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Assessing urease and kinase inhibition in vitro.
Computational Modeling
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QSAR studies to correlate substituents (e.g., bromine position) with bioactivity.
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Molecular dynamics simulations predicting target binding modes.
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